Benzonitrile, 4-ethenyl-3-nitro-

Description

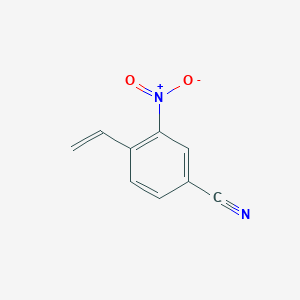

Benzonitrile derivatives are aromatic compounds characterized by a benzene ring with a nitrile (–CN) substituent. These derivatives exhibit diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity . The compound Benzonitrile, 4-ethenyl-3-nitro- (hypothetical structure) features an ethenyl (–CH=CH₂) group at the 4-position and a nitro (–NO₂) group at the 3-position.

Properties

CAS No. |

501931-56-2 |

|---|---|

Molecular Formula |

C9H6N2O2 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

4-ethenyl-3-nitrobenzonitrile |

InChI |

InChI=1S/C9H6N2O2/c1-2-8-4-3-7(6-10)5-9(8)11(12)13/h2-5H,1H2 |

InChI Key |

NCPRDTNNOOEQLY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Benzonitrile, 4-ethenyl-3-nitro- is characterized by its nitro and vinyl functional groups attached to a benzonitrile moiety. The presence of these groups enhances its reactivity, making it a valuable intermediate in chemical synthesis.

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules

Benzonitrile, 4-ethenyl-3-nitro- serves as a versatile building block in the synthesis of more complex organic molecules. Its vinyl group can participate in various addition reactions, enabling the formation of larger structures. For example, it can be used to synthesize polymers or other functionalized organic compounds through polymerization reactions.

2.2 Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting specific biological pathways. For instance, research has indicated that compounds derived from benzonitrile structures exhibit activity against certain cancer cell lines .

Applications in Polymer Chemistry

Benzonitrile, 4-ethenyl-3-nitro- finds significant use in polymer chemistry due to its vinyl group. This functionality allows it to participate in radical polymerization processes, leading to the development of new materials with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using benzonitrile derivatives as starting materials. The derivatives exhibited promising cytotoxicity against various cancer cell lines, highlighting the potential of benzonitrile-based compounds in drug development .

Case Study 2: Development of Functional Polymers

Research focused on the incorporation of benzonitrile, 4-ethenyl-3-nitro-, into polymeric systems revealed that these materials exhibited improved solubility and processability compared to traditional polymers. This opens avenues for applications in coatings and adhesives where enhanced performance characteristics are desired.

Data Tables

| Application Area | Description | Example Compounds/Processes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of pharmaceuticals |

| Polymer Chemistry | Radical polymerization leading to functional materials | Enhanced coatings and adhesives |

| Medicinal Chemistry | Development of anticancer agents | Compounds targeting specific cancer pathways |

Comparison with Similar Compounds

Nitro-Substituted Benzonitriles

- 2-Nitrobenzonitrile (C₆H₄(CN)(NO₂)): Key Properties: The nitro group at the 2-position undergoes selective reduction to an amine (–NH₂) using Pd/Al₂O₃ and NaBH₄, leaving the cyano group intact . Applications: Intermediate in pharmaceutical synthesis (e.g., 2-aminobenzonitrile production). Contrast with 4-Ethenyl-3-Nitro-: The 3-nitro substitution in the target compound may alter reduction kinetics due to steric and electronic differences.

Ethenyl-Substituted Benzonitriles

- 4-Ethenylbenzonitrile (C₆H₄(CN)(CH=CH₂)): Key Properties: Molecular weight 129.16; polarizability influenced by the ethenyl group, making it suitable as a solvent or precursor in organic synthesis . Applications: Potential use in OLEDs due to conjugation effects.

Amino- and Alkyl-Substituted Derivatives

- 4-Amino-3-ethylbenzonitrile (C₉H₁₀N₂): Key Properties: Molecular weight 146.19; amino (–NH₂) and ethyl (–C₂H₅) groups enhance solubility and bioactivity . Applications: Agrochemical intermediates or epoxy curing agents. Contrast: The nitro group in 4-ethenyl-3-nitro- introduces redox activity absent in amino derivatives.

Donor-Acceptor Systems in OLEDs

- DHPZ-2BN (Phenazine-Dibenzenonitrile): Key Properties: Combines a phenazine donor with benzonitrile acceptors; low external quantum efficiency (EQE = 6.0%) due to weak acceptor strength .

Data Tables

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Research Findings

Reactivity of Nitro Groups

Nitro-substituted benzonitriles undergo selective reduction to amines under catalytic conditions. For example, 2-nitrobenzonitrile is reduced to 2-aminobenzonitrile with >90% yield, while the cyano group remains unaffected . This selectivity is critical for synthesizing bioactive intermediates.

Electronic Polarizability

Ethenyl and nitro substituents influence polarizability. Studies on benzonitrile in solvents like CCl₄ show that electron-withdrawing groups enhance static polarizability by ~10% compared to theoretical predictions . This property is vital for optoelectronic applications.

Bioactivity Predictions

QSAR models predict that benzonitrile derivatives with nitro or amino groups exhibit moderate bioactivity (pIC₅₀ ≥ 8), making them candidates for antimalarial and anticancer agents .

Performance in OLEDs

Introducing nitro groups could improve charge balance in TADF materials .

Preparation Methods

Cyanation of 4-Halo-3-Nitrobenzene Derivatives

A widely employed method for synthesizing nitrobenzonitriles involves nucleophilic aromatic substitution (SNAr) of halogenated nitroarenes with cyanide sources. For 4-ethenyl-3-nitrobenzonitrile, this approach requires a 4-halo-3-nitrobenzene precursor (e.g., 4-chloro-3-nitrobenzene) as the starting material.

Reaction Conditions

-

Cyanide Source: Cuprous cyanide (CuCN) or alkali metal cyanides (e.g., NaCN, KCN) are typically used. CuCN with lithium bromide (LiBr) enhances reactivity by forming a soluble cyanide complex.

-

Solvents: Polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), or benzonitrile are optimal for facilitating SNAr reactions.

-

Temperature: Reactions proceed at elevated temperatures (150–180°C) over 12–24 hours to achieve high conversions.

Example Protocol

In a representative procedure, 4-chloro-3-nitrobenzene (5.0 mmol) is reacted with CuCN (5.0 mmol) and LiBr (5.0 mmol) in NMP at 175°C for 24 hours under nitrogen. Post-reaction workup involves washing with aqueous HCl and diethyl ether, yielding 4-cyano-3-nitrobenzene derivatives in ~80% yield.

Challenges

-

By-Product Formation: Hydrolysis of the nitrile group to carboxylic acids or reduction of the nitro group may occur under prolonged heating.

-

Solvent Toxicity: NMP and DMF pose environmental and safety concerns, necessitating solvent recovery systems.

Two-Step Synthesis via Oxime Intermediate

Oxime Formation from Aldehyde Precursors

An alternative route involves converting 4-ethenyl-3-nitrobenzaldehyde to its oxime intermediate, followed by dehydration to the nitrile. This method avoids hazardous cyanide reagents and is exemplified in CN109438282B.

Step 1: Synthesis of 4-Ethenyl-3-Nitrobenzaldehyde Oxime

-

Reagents: Hydroxylamine hydrochloride and inorganic bases (e.g., NaOH) in aqueous medium.

-

Conditions: Reaction at 0–20°C for 2–4 hours achieves >85% yield.

-

Workup: Adjust pH to 6–8, extract with diethyl ether, and concentrate to isolate the oxime.

Step 2: Dehydration of Oxime to Nitrile

-

Reagents: Acetic anhydride and a nickel-based catalyst (e.g., nickel acetate/Raney nickel).

-

Solvent: Acetonitrile facilitates high-temperature (80–85°C) dehydration over 2 hours.

Advantages

-

Avoids toxic cyanide sources.

-

Scalable with straightforward purification steps (e.g., filtration, solvent recovery).

Limitations

-

Requires a stable aldehyde precursor, which may necessitate additional synthesis steps.

-

Acetic anhydride and acetonitrile require careful handling due to flammability and toxicity.

Comparative Analysis of Methodologies

Efficiency and Scalability

Solvent Impact on Reaction Outcomes

Data from EP0425743A1 highlights solvent effects on SNAr efficiency:

| Solvent | Conversion (%) | Nitrile Yield (%) | By-Products (%) |

|---|---|---|---|

| NMP | 95 | 81 | 12 (starting material) |

| DMF | 90 | 75 | 18 |

| Benzonitrile | 88 | 72 | 15 |

| Solvent-Free | 65 | 50 | 30 |

Challenges and Mitigation Strategies

By-Product Management

Green Chemistry Considerations

Q & A

Basic: What methodologies are recommended for synthesizing 4-ethenyl-3-nitrobenzonitrile and ensuring its purity?

Methodological Answer:

Synthesis of 4-ethenyl-3-nitrobenzonitrile typically involves nitration and functionalization steps. A common approach is:

Nitration of Benzonitrile Derivatives: Start with a precursor like 4-ethenylbenzonitrile. Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Purity Validation:

- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to confirm >99% purity.

- ¹H/¹³C NMR to verify substitution patterns (e.g., nitro and ethenyl group positions).

- Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₉H₆N₂O₂).

Key Considerations:

- Monitor reaction exotherm during nitration to avoid byproducts like dinitro derivatives.

- Use anhydrous conditions to prevent hydrolysis of the nitrile group.

Reference: Synthesis strategies align with nitrobenzonitrile derivatives discussed in .

Basic: What analytical techniques are critical for structural confirmation of 4-ethenyl-3-nitrobenzonitrile?

Methodological Answer:

Spectroscopic Techniques:

- ¹H NMR: Ethenyl protons (δ 5.2–5.8 ppm as doublets), aromatic protons (δ 7.5–8.3 ppm).

- ¹³C NMR: Nitrile carbon (δ ~115 ppm), nitro-substituted aromatic carbons (δ ~140–150 ppm).

- UV-Vis: Assess conjugation effects (λmax ~270–300 nm due to nitro and ethenyl groups).

Chromatography:

- GC-MS (Gas Chromatography-Mass Spectrometry) for volatile derivatives.

- HPLC-PDA (Photodiode Array) for non-volatile analysis.

Data Interpretation Tip: Cross-validate NMR splitting patterns with computational tools (e.g., ChemDraw simulations) to confirm regiochemistry.

Reference: Structural validation methods are consistent with nitrobenzonitrile analyses in .

Basic: What thermodynamic properties of 4-ethenyl-3-nitrobenzonitrile are critical for experimental design?

Methodological Answer:

Key thermodynamic parameters include:

| Property | Value (Estimated) | Measurement Method | Relevance to Research |

|---|---|---|---|

| Melting Point (°C) | 90–95 | Differential Scanning Calorimetry (DSC) | Solubility optimization |

| Boiling Point (°C) | 280–290 | Ebulliometry | Distillation conditions |

| Enthalpy of Vaporization (ΔHvap, kJ/mol) | ~55 | Clausius-Clapeyron equation | Phase behavior studies |

| Solubility in Acetonitrile (g/100 mL) | ~25 | Gravimetric analysis | Reaction solvent selection |

Experimental Design Tips:

- Use DSC to detect polymorphic transitions during heating/cooling cycles.

- Estimate vapor pressure using Antoine equation parameters derived from benzonitrile analogs .

Reference: Thermodynamic data extrapolated from benzonitrile studies in .

Advanced: How can researchers resolve contradictions in viscosity data for benzonitrile derivatives under varying temperatures?

Methodological Answer:

Contradictions in viscosity (e.g., non-Arrhenius behavior at 313 K) can arise from molecular stacking or conformational changes. To investigate:

Experimental Approach:

- Measure viscosity using a capillary viscometer or rheometer across a temperature range (e.g., 290–330 K).

- Compare with MD Simulations (Molecular Dynamics) to correlate viscosity fluctuations with ring-stacking events (e.g., benzene ring interactions at specific temperatures) .

Data Analysis:

- Plot ln(η) vs. 1/T to identify deviations from linearity.

- Use radial distribution functions (RDFs) from simulations to detect stacking peaks (e.g., ~3.5 Å for π-π interactions).

Case Study: Simulations of benzonitrile revealed viscosity fluctuations at 313 K linked to transient stacking, validated by experimental data .

Advanced: What methodologies are effective for studying adsorption of 4-ethenyl-3-nitrobenzonitrile on metal surfaces?

Methodological Answer:

Surface Characterization Techniques:

- XPS (X-ray Photoelectron Spectroscopy): Identify binding energy shifts (e.g., N 1s peaks for nitrile/nitro groups) on Ag, Pd, or Fe-doped carbon surfaces .

- STM (Scanning Tunneling Microscopy): Resolve molecular orientation (e.g., flat vs. vertical adsorption).

Computational Modeling:

- DFT (Density Functional Theory): Calculate adsorption energies and preferential binding sites (e.g., nitro group interaction with metal vacancies).

Key Finding: Benzonitrile derivatives adsorb via nitrile and nitro groups, with orientation affecting catalytic activity in hydrogenation reactions .

Advanced: How can catalyst deactivation mechanisms be investigated in hydrogenation reactions involving nitrile derivatives?

Methodological Answer:

Catalyst Analysis:

- ICP-OES: Quantify metal loss (e.g., Pd content in spent catalysts) .

- TEM (Transmission Electron Microscopy): Detect sintering or coking.

Poisoning Studies:

- Pre-treat catalysts with intermediates (e.g., benzonitrile or HCOOH–NEt₃) and monitor activity.

- In Situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy): Identify adsorbed species blocking active sites.

Case Study: Pre-treatment with HCOOH–NEt₃ caused near-complete deactivation, suggesting formate intermediates as poisons .

Reference:

Advanced: What computational approaches are optimal for simulating molecular stacking in benzonitrile derivatives?

Methodological Answer:

Molecular Dynamics (MD):

- Use force fields (e.g., OPLS-AA) to simulate bulk liquid behavior. Analyze RDFs for stacking distances.

- Calculate diffusion coefficients to correlate with viscosity anomalies .

Quantum Mechanics (QM):

- TD-DFT (Time-Dependent DFT): Model electronic transitions in stacked configurations.

- NCI (Non-Covalent Interaction) Analysis: Visualize π-π and van der Waals interactions.

Validation: Compare simulated viscosity/temperature profiles with experimental data to confirm stacking-driven fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.